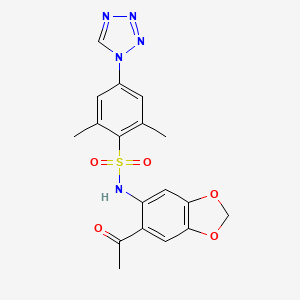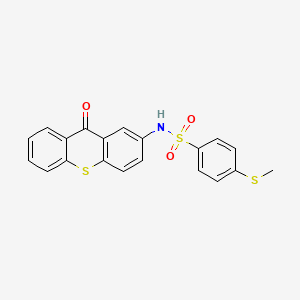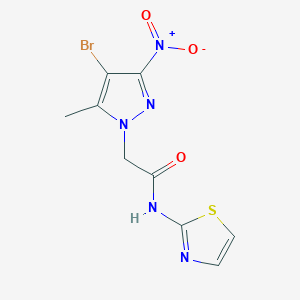
N-(6-acetyl-1,3-benzodioxol-5-yl)-2,6-dimethyl-4-(1H-tetrazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-acetyl-1,3-benzodioxol-5-yl)-2,6-dimethyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique combination of functional groups, including an acetyl group, a benzodioxole ring, a tetrazole ring, and a benzenesulfonamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-2,6-dimethyl-4-(1H-tetrazol-1-yl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized by the cyclization of catechol with chloroacetic acid under acidic conditions.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a Lewis acid catalyst.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetyl-1,3-benzodioxol-5-yl)-2,6-dimethyl-4-(1H-tetrazol-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(6-acetyl-1,3-benzodioxol-5-yl)-2,6-dimethyl-4-(1H-tetrazol-1-yl)benzenesulfonamide has several potential scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activity.
Materials Science: The compound’s diverse functional groups make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific enzymes or pathways.
Industrial Applications: The compound’s reactivity and stability make it suitable for use in various industrial processes, such as catalysis or as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-2,6-dimethyl-4-(1H-tetrazol-1-yl)benzenesulfonamide depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the tetrazole ring suggests potential interactions with biological targets that recognize this moiety, such as certain enzymes or receptors involved in signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(1H-tetrazol-1-yl)propanamide: This compound shares the benzodioxole and tetrazole rings but differs in the position and nature of the substituents.
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide: This compound is similar but may have different substituents on the benzene ring.
Uniqueness
N-(6-acetyl-1,3-benzodioxol-5-yl)-2,6-dimethyl-4-(1H-tetrazol-1-yl)benzenesulfonamide is unique due to the specific combination of functional groups and their positions on the molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H17N5O5S |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-(6-acetyl-1,3-benzodioxol-5-yl)-2,6-dimethyl-4-(tetrazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C18H17N5O5S/c1-10-4-13(23-8-19-21-22-23)5-11(2)18(10)29(25,26)20-15-7-17-16(27-9-28-17)6-14(15)12(3)24/h4-8,20H,9H2,1-3H3 |
InChI Key |
LMSNKWZYPGVYOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2=CC3=C(C=C2C(=O)C)OCO3)C)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-methyl-6-phenyl-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2(7),9,11,13-tetraene-4,8-dione](/img/structure/B11066723.png)
![Ethyl 4-(3-{2-[(1-acetylpiperidin-4-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11066726.png)
![1,1-Dichloro-7-(4-fluorophenyl)-7a-methyl-1a-(thiophen-2-yl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11066728.png)
![Dimethyl {2-[(4-chlorophenyl)carbonyl]-1-(3,4-dimethoxyphenyl)butyl}propanedioate](/img/structure/B11066730.png)
![3-chloro-5-(3-methoxyphenyl)-N-(3-methylpent-1-yn-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11066733.png)

![N-(4-chlorophenyl)-4-oxo-3,4,7,8-tetrahydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-2-carboxamide](/img/structure/B11066756.png)
![ethyl (2E)-3-amino-2-({[5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)but-2-enoate](/img/structure/B11066763.png)
![9-(5-chloro-2-methoxyphenyl)-2-methoxy-7,7-dimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11066768.png)
![ethyl [4-({(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}amino)phenyl]acetate](/img/structure/B11066781.png)

![N-[3-(2,5-dioxo-3-{4-[4-(thiophen-2-ylcarbonyl)phenyl]piperazin-1-yl}pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B11066795.png)
![N-{3-[(4-methylphenyl)amino]-1,4-dioxo-1,4-dihydronaphthalen-2-yl}acetamide](/img/structure/B11066796.png)
![4-methyl-3-(1H-tetrazol-5-yl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B11066797.png)
